Quinoxalines are a class of nitrogen-containing heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring [, , , ]. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry [, ]. Quinoxalines are found in various natural products and play essential roles in several biological processes [, ].
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide is a synthetic compound that falls under the category of sulfonamide derivatives. Sulfonamides are known for their diverse biological activities, including antimicrobial and anticancer properties. This particular compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide is classified as a heterocyclic compound due to its incorporation of both quinoxaline and thiophene rings. It is also categorized as a sulfonamide due to the presence of the sulfonamide functional group, which is characterized by the -SO2NH2 structure.
The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide typically involves several key steps:
The synthesis often employs techniques such as refluxing in organic solvents, employing catalysts or coupling agents to enhance reaction rates and yields. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm structural integrity and purity .
The molecular structure of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide features:
The molecular formula for N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide can be represented as . The compound's molecular weight is approximately 284.32 g/mol.
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide can undergo various chemical reactions typical for sulfonamides and heterocyclic compounds:
Reactions are often conducted under controlled conditions, utilizing appropriate solvents and temperatures to optimize yields and minimize side products .
The mechanism of action for N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide likely involves interaction with specific biological targets within cells, such as enzymes or receptors involved in disease pathways.
Preliminary studies indicate that similar compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting that N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide may share these properties .
Relevant analyses include melting point determination and solubility tests to characterize physical properties accurately .
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide holds potential applications in various scientific fields:
Research continues to explore its full range of biological activities and therapeutic potential .
The synthesis of the quinoxaline core typically precedes sulfonamide coupling. 3-Substituted quinoxalin-2(1H)-ones serve as key intermediates, accessible via Meerwein arylation or cyclization of o-phenylenediamines with α-halo ketones. For N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide, the critical step involves coupling 3-(3-aminophenyl)quinoxalin-2(1H)-one with 2-thiophenesulfonyl chloride. This reaction proceeds under Schotten-Baumann conditions (dichloromethane/water biphasic system, 0–5°C) with 85–92% yields when using triethylamine (3 eq) as base [2] [9]. Microwave-assisted coupling (50°C, 15 min) enhances efficiency, reducing reaction times from 12 hours to 20 minutes while maintaining yields >90% [2].
Table 1: Optimization of Sulfonamide Coupling Reaction
Base | Solvent System | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | CH₂Cl₂/H₂O | 0–5°C | 4.0 | 85 |
Pyridine | CH₂Cl₂ | 25°C | 12.0 | 72 |
NaHCO₃ | Acetone/H₂O | 60°C | 8.0 | 68 |
K₂CO₃ | DMF | 80°C | 6.0 | 75 |
Triethylamine | Microwave | 50°C | 0.25 | 92 |
Regioselective sulfonylation at the thiophene C2 position exploits the inherent electron density distribution of the heterocycle. 2-Thienylmagnesium bromide (THF, −78°C) reacts with sulfur dioxide to generate 2-thiophenesulfinate, which is oxidized in situ with N-chlorosuccinimide (NCS) to afford 2-thiophenesulfonyl chloride (76% yield) [8]. Copper-catalyzed S-arylation methods using N-(acyloxy)phthalimides enable direct C–S bond formation between thiophene and aniline precursors under mild conditions (CuI/1,10-phenanthroline, K₂CO₃, DMF, 60°C), achieving 70–82% yields with excellent C2 selectivity (>20:1 regioselectivity) [8].
Palladium-catalyzed cross-coupling is pivotal for constructing the 3-arylquinoxaline scaffold. Suzuki-Miyaura reactions between 3-bromoquinoxalin-2(1H)-one and (3-aminophenyl)boronic acid employ Pd(PPh₃)₄/K₂CO₃ in aqueous TPGS-750-M micelles, achieving 88% yield at room temperature [4]. For electron-deficient substrates, XPhos/G3 palladium precatalysts in 2-Me-THF at 80°C provide >95% conversion. Alternative routes involve condensation of benzil derivatives with o-phenylenediamines catalyzed by Sc(OTf)₃ (5 mol%) in ethanol, yielding 3-phenylquinoxalines (78–85%) with <5% of regioisomeric 2-phenyl products [5] [9].
Table 2: Catalytic Systems for Quinoxaline Synthesis
Catalyst System | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Pd(PPh₃)₄/TPGS-750-M | H₂O, rt, 12 h | 88 | N/A |
Pd-XPhos/G3 | 2-Me-THF, 80°C, 4 h | 92 | >99:1 |
Sc(OTf)₃ | EtOH, 60°C, 3 h | 85 | 95:5 |
I₂ (oxidative cyclization) | DMSO, 120°C, 8 h | 70 | 80:20 |
Electron-withdrawing groups (Cl, NO₂) at C6/C7 of quinoxaline enhance bioactivity by increasing electrophilicity. 6,7-Dichloro-3-phenylquinoxaline derivatives exhibit 3-fold higher cytotoxic potency (IC₅₀ = 1.52 μg/mL against HCT-116) compared to unsubstituted analogs [5] [9]. Conversely, electron-donating methoxy groups decrease activity (IC₅₀ > 50 μg/mL). Molecular docking confirms dichloro-substituted derivatives form additional hydrogen bonds with Tyr 183 and Arg 21 in the hTS active site [9].
β-Substitution on thiophene disrupts planarity, reducing target affinity. 5-Methyl-2-thiophenesulfonamide analogs show 60% lower urease inhibition compared to unsubstituted derivatives due to steric clashes with Leu 365 [7]. Bromination at C5 marginally improves cytotoxicity (IC₅₀ = 24.6 μM vs. 26.8 μM for parent compound) by enhancing hydrophobic pocket interactions [7].
Meta-substituted aniline linkers optimize spatial orientation between quinoxaline and sulfonamide moieties. Ortho-substitution causes steric hindrance, reducing hTS binding affinity by 8-fold, while para-substitution diminishes activity due to improper vector alignment [2] [9].
Characteristic NMR signals confirm structure: Quinoxaline H4 singlet at δ 8.85 ppm; thiophene H3/H4 doublets (J = 5.1 Hz) at δ 7.42/7.08 ppm; sulfonamide NH at δ 10.21 ppm. High-resolution MS (ESI⁺): [M+H]⁺ m/z calcd for C₁₈H₁₂N₃O₂S₂: 374.0421, found: 374.0418 [9].
Docking (PDB: 1HVY) places the quinoxaline within hTS’s S1 pocket (binding energy: −9.8 kcal/mol). Key interactions: Sulfonamide oxygen hydrogen bonds with Arg 21 (2.7 Å); quinoxaline N1 coordinates Ni²⁺ (2.9 Å); thiophene π-stacks with Phe 225. MD simulations (100 ns) confirm complex stability (RMSD < 1.8 Å) [9].
Log P (octanol/water): 2.85 ± 0.03; aqueous solubility: 28 μg/mL (pH 7.4). Thermal stability: Decomposition point 248°C (DSC). These properties align with Lipinski’s criteria for drug-likeness [9].
The compound inhibits human thymidylate synthase (hTS) with IC₅₀ = 3.2 ± 0.4 μM, outperforming 5-fluorouracil (IC₅₀ = 8.7 μM) by stabilizing the inactive dimer conformation. Urease inhibition is moderate (IC₅₀ = 18.75 ± 0.85 μM vs. thiourea IC₅₀ = 21.25 μM) due to partial occlusion of the nickel center [7] [9].
Against HCT-116 colorectal cancer: IC₅₀ = 26.75 ± 3.50 μg/mL (72 h exposure). Morphological changes include nuclear fragmentation (Hoechst staining) and 47% reduction in cell density at 60 μg/mL. Synergy observed with 5-FU (CI = 0.3 at 1:4 ratio) [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: